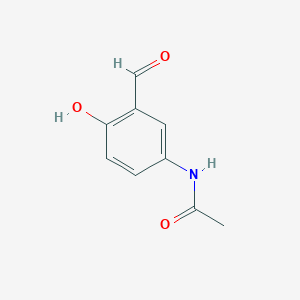

2-Hydroxy-5-acetamidobenzaldehyde

Cat. No. B092919

Key on ui cas rn:

16358-44-4

M. Wt: 179.17 g/mol

InChI Key: XWMLFCHJBNDGFN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08686180B2

Procedure details

25 g of N-(4-hydroxyphenyl)acetamide (0.165 mol; 1 equivalent) and 92.7 g of trifluoroacetic acid (0.661 mol; 4 equivalents) are placed in a 500 ml reactor. The mixture is stirred, and 92.7 g of hexamethylenetetramine (0.661 mol; 4 equivalents) are then added portionwise. The reaction is exothermic. A temperature of 70° C. is maintained over 18 hours, while monitoring the reaction progress by thin-layer chromatography (eluent: 8/2 toluene/methanol). The reaction medium is allowed to warm to room temperature. It becomes thick, and is diluted by addition of 200 ml of water to facilitate the stirring. 100 ml of ethyl acetate are then added. Stirring is continued and the phases are allowed to separate by settling. 300 ml of water and 200 ml of ethyl acetate are added, the mixture is stirred and the phases are then allowed to separate by settling. The aqueous phase is removed first, then the organic phase. The organic phase is then washed twice with 150 ml of water in total to collect, after phase separation, a new organic phase and a new aqueous phase. This new organic phase is then concentrated on a rotary evaporator (T=45° C.; 50 mmHg). 14 g of the desired compound are thus obtained in the form of crystals recovered from an orange-red solution.

Name

toluene methanol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

[OH:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:11])[CH3:10])=[CH:4][CH:3]=1.FC(F)(F)[C:14](O)=[O:15].C1N2CN3CN(C2)CN1C3.C1(C)C=CC=CC=1.CO>C(OCC)(=O)C.O>[CH:14]([C:7]1[CH:6]=[C:5]([NH:8][C:9](=[O:11])[CH3:10])[CH:4]=[CH:3][C:2]=1[OH:1])=[O:15] |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

25 g

|

|

Type

|

reactant

|

|

Smiles

|

OC1=CC=C(C=C1)NC(C)=O

|

|

Name

|

|

|

Quantity

|

92.7 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=O)O)(F)F

|

Step Two

|

Name

|

|

|

Quantity

|

92.7 g

|

|

Type

|

reactant

|

|

Smiles

|

C1N2CN3CN1CN(C2)C3

|

Step Three

|

Name

|

toluene methanol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C.CO

|

Step Four

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Five

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

70 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture is stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm to room temperature

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

300 ml of water and 200 ml of ethyl acetate are added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture is stirred

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aqueous phase is removed first

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic phase is then washed twice with 150 ml of water in total

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to collect

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after phase separation

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

This new organic phase is then concentrated on a rotary evaporator (T=45° C.; 50 mmHg)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)C=1C=C(C=CC1O)NC(C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 14 g | |

| YIELD: CALCULATEDPERCENTYIELD | 47.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |